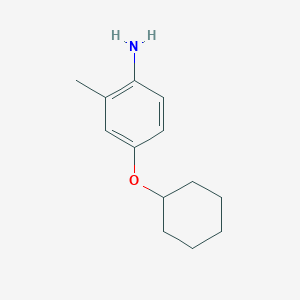![molecular formula C12H25NO B7820074 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol CAS No. 53444-00-1](/img/structure/B7820074.png)
3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol
Descripción general
Descripción
3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group with three methyl groups and an amino group attached to a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3,3,5-trimethylcyclohexylamine with 1,3-propanediol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions or as a potential inhibitor for specific biological targets. Its structural similarity to other biologically active compounds can make it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, such as serving as a precursor for pharmaceuticals or as a component in drug formulations. Its ability to interact with biological molecules can be harnessed to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its properties can enhance the performance and durability of various industrial products.
Mecanismo De Acción
The mechanism by which 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
3,3,5-Trimethylcyclohexanol: This compound is structurally similar but lacks the amino group.
3,3,5-Trimethylcyclohexylamine: This compound has the same cyclohexyl group but with an amine group instead of the propanol chain.
3,3,5-Trimethylcyclohexyl methacrylate: This compound has a methacrylate group attached to the cyclohexyl ring.
Uniqueness: 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol is unique due to its combination of the cyclohexyl group with the amino and propanol functionalities. This combination provides it with distinct chemical and physical properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
3-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10-7-11(13-5-4-6-14)9-12(2,3)8-10/h10-11,13-14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCXKPIAATZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234474 | |
| Record name | 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53444-00-1 | |
| Record name | 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53444-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


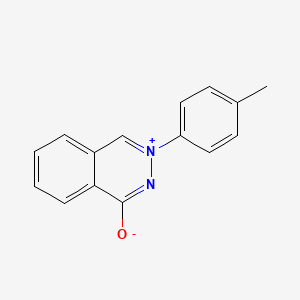
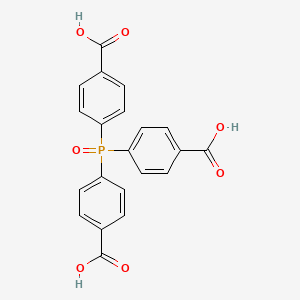
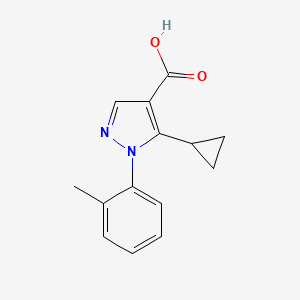
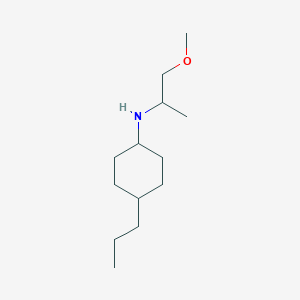
amine](/img/structure/B7820031.png)
amine](/img/structure/B7820034.png)
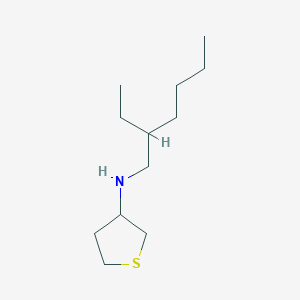
![(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820049.png)
amine](/img/structure/B7820057.png)
![(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7820062.png)
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B7820067.png)
![3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B7820071.png)
![2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B7820078.png)
